5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
Overview
Description
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is a boronic acid derivative that has garnered significant interest in the scientific community due to its unique chemical and biological properties. This compound is widely utilized in pharmaceutical research, particularly in the development of drug candidates targeting various diseases.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, including the presence of a metal catalyst and the nature of the organic groups involved, can affect the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with proteins that contain diol groups, such as glycoproteins, through boronate-diol interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through its boronic acid group. The formation of covalent bonds with nucleophilic groups, such as serine residues in enzymes, leads to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby altering their activity and the transcriptional output of target genes . These molecular interactions underpin the diverse biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in sustained inhibition of enzyme activity and alterations in cellular metabolism . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic pathways . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and other subcellular compartments, where it exerts its biochemical effects . The activity and function of this compound can be modulated by its subcellular localization, as different cellular compartments provide distinct microenvironments and interaction partners . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized boronic acid derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds .
Scientific Research Applications
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: It is utilized in the development of pharmaceutical compounds, especially those targeting specific diseases.
Industry: The compound finds applications in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)pyridine-3-boronic acid
- 5-Chloro-2-(methylsulfanyl)pyridine
- 2-(Methylsulfanyl)pyridine
Uniqueness
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound particularly useful in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSKXBHQXGYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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